molecular formula C14H19NO3 B2365388 4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid CAS No. 1397002-90-2

4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid

Cat. No.: B2365388
CAS No.: 1397002-90-2
M. Wt: 249.31
InChI Key: CEWWDXIXQSJKBJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid is a leucine-derived compound featuring a formamido group substituted at the 2-methylphenyl position.

Properties

IUPAC Name

4-methyl-2-[(2-methylbenzoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)8-12(14(17)18)15-13(16)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWWDXIXQSJKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formamidation

Reacting 4-methyl-2-aminopentanoic acid with 2-methylphenyl formyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature, achieves the desired amide bond. Triethylamine (2.5 equiv) is used to scavenge HCl.

Reaction Parameters:

  • Formylating Agent: 2-Methylphenyl formyl chloride (1.1 equiv).
  • Solvent: DCM, 0°C → RT, 12–24 hours.
  • Yield: 70–78% after purification.

Catalytic Formylation

Alternative methods employ formic acid derivatives with coupling agents (e.g., DCC, EDC·HCl) and catalysts (DMAP). For example, 4-methyl-2-aminopentanoic acid reacts with 2-methylphenylformic acid using EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) in THF, yielding 82–88% product.

One-Pot Tandem Synthesis

Recent advancements favor one-pot strategies to minimize isolation steps. A tandem approach combines formamidation and carboxyl group activation:

  • Amination: 4-Methyl-2-bromopentanoic acid reacts with 2-methylphenylformamide in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hours.
  • Hydrolysis: In situ treatment with KOH (2.0 equiv) at 80°C for 6 hours affords the carboxylic acid.

Performance Metrics:

  • Overall Yield: 65–72%.
  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield (%) Purity (%) Reference
Multi-Step Synthesis Chlorination → Cyanation → Hydrolysis 65–110°C, phase-transfer catalysis 70–85 90–98
Direct Formamidation Formyl chloride coupling DCM, 0°C → RT 70–78 95–99
Catalytic Formylation EDC·HCl/DMAP mediation THF, RT → 50°C 82–88 97–99
One-Pot Tandem Cu-catalyzed amination → Hydrolysis DMF, 110°C → 80°C 65–72 95–97

Challenges and Optimization Strategies

Regioselectivity in Formamidation

The position of the formamido group is sensitive to steric and electronic effects. Using bulky bases (e.g., DIPEA) or low temperatures (0–5°C) suppresses side reactions.

Purification of Hydrophobic Intermediates

Chromatography-free purification via pH-selective extraction (e.g., trichloromethane/water partitioning) enhances scalability, as demonstrated in CN104402698A.

Catalyst Recycling

Copper catalysts in one-pot methods can be recovered via aqueous workup, reducing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can

Biological Activity

4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The chemical formula for this compound is C13H17N1O2C_{13}H_{17}N_{1}O_{2}. Its structure features a pentanoic acid backbone with a formamido group and a methylphenyl substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Amide : The reaction between 4-methyl-2-pentenoic acid and 2-methylphenylformamide under acidic conditions.
  • Purification : The crude product is purified through recrystallization or chromatography to obtain the final compound with high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. In studies involving various cancer cell lines, including breast and colon cancer cells, it demonstrated cytotoxic effects.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell proliferation in cancer cells.
  • Cell Cycle Arrest : It has been shown to induce apoptosis in cancer cells by triggering cell cycle arrest at the G1 phase.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of pentanoic acids against resistant bacterial strains. The study highlighted that modifications to the side chains significantly affected antimicrobial potency, with this compound showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity Assessment : A clinical trial conducted on patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated enhanced tumor regression rates compared to chemotherapy alone, suggesting a synergistic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-methylpentanoic acid derivatives modified with aromatic or heterocyclic substituents. Below is a comparative analysis with structurally and functionally related molecules:

Structural Analogues

Compound Name Key Substituent/Modification Molecular Weight Key Properties/Data Reference ID
4-Methyl-2-{[(4-methylphenyl)sulphonyl]amino}pentanoic acid 4-Methylbenzenesulfonamide group 273.12 Yield: 71%, mp 77–79°C; IR: 3272 (N-H), 1703 (C=O), 1371, 1148 (S=O)
(S,Z)-4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid derivatives Thioxothiazolidin-yl group ~485.06 Antibacterial activity (e.g., against S. aureus); IR: 2969 (OH), 1715 (C=O)
4-Methyl-2-[(4-chloropyridin-2-yl)formamido]pentanoic acid 4-Chloropyridinyl formamido group 271.00 Used in biochemical research; molecular formula C₁₂H₁₅N₂O₃Cl
4-Methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid Trifluoroacetyl group 233.18 Higher lipophilicity (logP ~1.5); CAS 1480-30-4

Functional Group Impact

  • Formamido vs. Sulfonamide groups (e.g., ) provide stronger electron-withdrawing effects, altering pKa and reactivity .
  • Aromatic vs. Heterocyclic Substituents: Pyridinyl or benzothiazole substituents (e.g., ) introduce π-π stacking interactions, beneficial for binding to hydrophobic enzyme pockets. Thiazolidinone rings () introduce conformational constraints, improving selectivity for bacterial targets.

Q & A

Basic Research Questions

What synthetic methodologies are validated for 4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid?

The synthesis typically involves amide bond formation between a pentanoic acid derivative and a 2-methylphenylamine precursor. A common approach includes:

  • Carboxylic acid activation : Convert the pentanoic acid to its acid chloride using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
  • Amide coupling : React the activated acid with 2-methylphenylamine under anhydrous conditions (e.g., in dichloromethane or DMF) .
  • Purification : Column chromatography or recrystallization ensures >95% purity, as validated by LC-MS and NMR .

Key Considerations : Steric hindrance from the 2-methylphenyl group may reduce coupling efficiency; optimizing reaction time (20–60 min) and temperature (0–25°C) is critical .

What analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: δ ~0.8–1.0 ppm (methyl groups), δ ~4.3–4.5 ppm (CH adjacent to amide), and aromatic protons (δ ~6.7–7.6 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170–175 ppm .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (m/z ~206.28 for [M+H]⁺) .
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

How can computational modeling optimize the compound’s bioactivity?

  • Molecular Docking : Predict binding modes with target proteins (e.g., HIV protease or PDZ domains) using AutoDock Vina or Schrödinger Suite .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., methyl groups) on acidity (pKa ~4.8–5.1) and redox stability .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

Case Study : Derivatives of structurally similar compounds showed enhanced bioavailability when bulky substituents were introduced at the 4-methyl position .

How to resolve contradictions in reported biological activities?

Conflicting data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Stereochemical variations : Ensure enantiomeric purity via chiral HPLC or circular dichroism .
  • Purity thresholds : Validate compound purity (>98%) via HPLC before biological assays .
  • Assay conditions : Compare MIC (Minimum Inhibitory Concentration) values under standardized pH (7.4 vs. 5.5) and temperature (37°C) .

Example : A 2025 study found that impurities >2% in 2-(2-methylphenyl)pentanoic acid derivatives led to false-positive cytotoxicity results .

What strategies improve pharmacokinetic properties for therapeutic applications?

  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., methyl ester derivatives) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., benzylic oxidation sites) .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .

Data Insight : Similar leucine-derived compounds showed 3x higher bioavailability when formulated as PEG conjugates .

How does the 2-methylphenyl group influence reactivity in electrophilic substitutions?

The methyl group acts as an electron-donating substituent , directing electrophiles to para and ortho positions. Experimental protocols include:

  • Nitration : Use HNO₃/H₂SO₄ to yield 4-nitro derivatives .
  • Halogenation : Br₂/FeBr₃ introduces bromine at the para position .

Theoretical Support : DFT studies confirm the methyl group’s +I effect stabilizes electrophilic transition states .

Methodological Best Practices

  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to grow diffraction-quality crystals .
  • Data Reproducibility : Report detailed synthetic protocols (reagent ratios, reaction times) to mitigate batch variability .
  • Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.